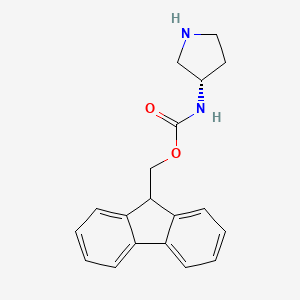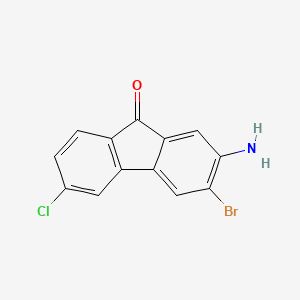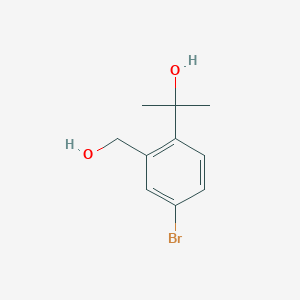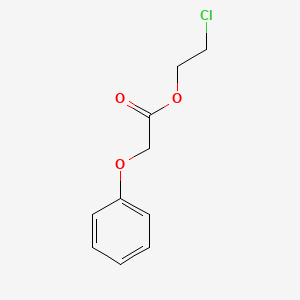
Acetic acid, phenoxy-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, phenoxy-, 2-chloroethyl ester is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenoxyacetic acid and is characterized by the presence of a 2-chloroethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenoxy-, 2-chloroethyl ester typically involves the esterification of phenoxyacetic acid with 2-chloroethanol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Phenoxyacetic acid+2-chloroethanol→Acetic acid, phenoxy-, 2-chloroethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, phenoxy-, 2-chloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield phenoxyacetic acid and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Hydrolysis: Phenoxyacetic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Acetic acid, phenoxy-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of acetic acid, phenoxy-, 2-chloroethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic acid: A precursor to acetic acid, phenoxy-, 2-chloroethyl ester, with similar chemical properties.
2-Chloroethyl acetate: Another ester with a 2-chloroethyl group, but with different chemical and biological properties.
Phenoxyacetic acid esters: A class of compounds with varying ester groups, each with unique properties and applications.
Uniqueness
This compound is unique due to the presence of both the phenoxy and 2-chloroethyl groups, which confer specific chemical reactivity and potential biological activities. Its combination of properties makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
946-88-3 |
|---|---|
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
2-chloroethyl 2-phenoxyacetate |
InChI |
InChI=1S/C10H11ClO3/c11-6-7-13-10(12)8-14-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
DOHMOKZZEYNNHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
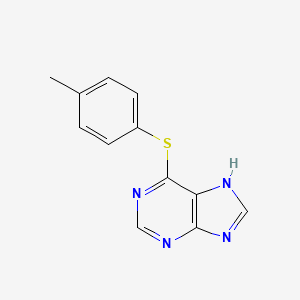
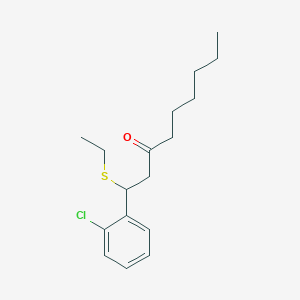
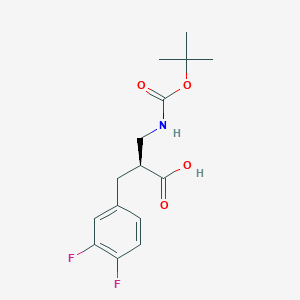



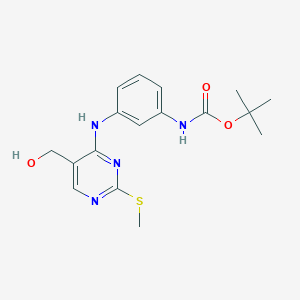
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
